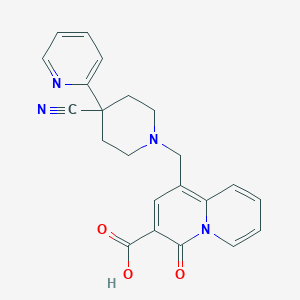

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Descripción general

Descripción

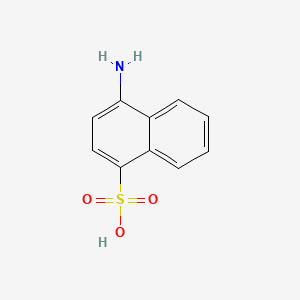

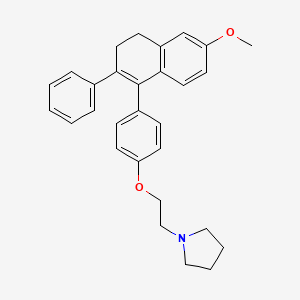

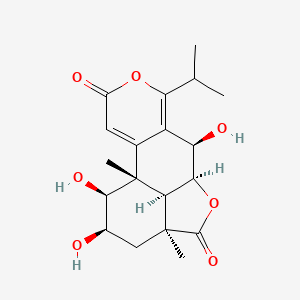

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a carboxylic acid group (-COOH), a piperidine ring (a six-membered ring containing nitrogen), and a quinolizine group (a fused ring system containing two benzene rings and one pyridine ring). These functional groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the overall structure of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as determined by techniques such as X-ray crystallography or NMR spectroscopy, would provide detailed information about the arrangement of atoms and the lengths and angles of chemical bonds. This information could help to predict the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and their arrangement. For example, the cyano group is a good nucleophile and could participate in substitution reactions, while the carboxylic acid group could undergo acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid group could increase its solubility in water .Aplicaciones Científicas De Investigación

Structural Analysis and Crystallography

Research involving similar heterocyclic compounds, such as coumarins and fluoroquinolones, highlights the significance of structural analysis and crystallography in understanding the physical and chemical properties of these molecules. For instance, studies on coumarin derivatives have detailed the planarity of the coumarin moiety and the conformations of piperidine rings, emphasizing the role of intramolecular hydrogen bonding and crystal packing governed by van der Waals forces (Honda et al., 1996). Similarly, research on marbofloxacin, a fluoroquinolone, has elucidated the coplanarity of carbonyl and carboxyl groups with the quinoline ring, which is crucial for its biological activity (Shen et al., 2012).

Synthetic Applications

The synthesis and functionalization of heterocyclic compounds are central to developing novel pharmaceuticals and materials. Studies on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from pyridone and their subsequent reactions highlight the versatility of these heterocycles in organic synthesis (Mekheimer et al., 1997). Moreover, the tert-amino effect in synthesizing hetaryl- and arylsulfonyl-substituted pyrrolo- and pyrido[1,2-a]quinoline derivatives demonstrates innovative approaches to constructing complex heterocyclic frameworks (Tverdokhlebov et al., 2005).

Antibacterial Activity

The development of novel antibacterial agents often involves the exploration of heterocyclic compounds due to their potent biological activities. Research into novel fluoroquinolones against Mycobacterium tuberculosis in mice showcases the therapeutic potential of quinoline derivatives in treating bacterial infections (Shindikar & Viswanathan, 2005).

Mecanismo De Acción

Target of Action

The primary target of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid, also known as MSD-M1PAM, is the CHRM1 protein . This protein belongs to the GPCR (G Protein-Coupled Receptors) family, which plays a crucial role in transmitting signals across the cell membrane.

Mode of Action

This compound acts as a positive allosteric modulator . This means that it enhances the response of the CHRM1 receptor to its natural ligand, thereby amplifying the signal transduction process.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion . These factors greatly influence the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJRVASUFIDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B1677913.png)